ACC Inhibitory Potency of Derived 4-Phenoxy-phenyl Isoxazole Scaffolds Versus a Known ACC Inhibitor
The 4-phenoxy-phenyl isoxazole derivative 6g, synthesized directly from N-hydroxy-4-phenoxybenzimidoyl chloride via 1,3-dipolar cycloaddition, exhibited ACC inhibitory activity (IC₅₀ = 99.8 nM) comparable to the reference inhibitor CP-640186 . This quantitative result positions the phenoxy-bearing scaffold as a productive starting point for ACC inhibitor development, a pharmacological profile not attainable from the unsubstituted benzimidoyl chloride parent or simple 4-alkyl analogs due to the absence of the distal aromatic ring required for lipophilic pocket occupancy.
| Evidence Dimension | ACC enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Derivative 6g (synthesized from target compound): IC₅₀ = 99.8 nM |
| Comparator Or Baseline | CP-640186 (reference ACC inhibitor): IC₅₀ comparable to 99.8 nM |
| Quantified Difference | Comparable potency; within the same nanomolar range as the established reference inhibitor |
| Conditions | In vitro ACC enzymatic assay; compound derived from N-hydroxy-4-phenoxybenzimidoyl chloride via cycloaddition with alkyne dipolarophile |
Why This Matters
Demonstrates that the 4-phenoxy substitution enables access to ACC-inhibitory chemical space at nanomolar potency, differentiating it from non-phenoxy benzimidoyl chloride precursors whose derived isoxazoles lack this documented target engagement.
